molecular formula C18H17Cl2NO2 B1360439 2,5-Dichloro-2'-morpholinomethyl benzophenone CAS No. 898751-05-8

2,5-Dichloro-2'-morpholinomethyl benzophenone

Cat. No.: B1360439
CAS No.: 898751-05-8
M. Wt: 350.2 g/mol
InChI Key: VWPYDGSVUQVOEA-UHFFFAOYSA-N
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Description

2,5-Dichloro-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The IUPAC name for this compound is (2,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-2’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The predicted boiling point of 2,5-Dichloro-2’-morpholinomethyl benzophenone is 503.6±50.0 °C and its predicted density is 1.302±0.06 g/cm3 . The pKa value is predicted to be 6.25±0.20 .

Scientific Research Applications

Polymer Development

  • High Molecular Weight Polymers : Synthesis of high molecular weight poly(2,5-benzophenone) derivatives, including 2,5-dichloro-2'-morpholinomethyl benzophenone, demonstrates their potential in creating organosoluble, non-crystalline polymers with high thermal stability. These polymers are useful for creating proton exchange membranes with sulfonated functionalities, enhancing their ion exchange and water absorption capacities, and proton conductivities (Ghassemi & Mcgrath, 2004).

Photophore Applications

  • Photochemistry in Biological and Material Sciences : Benzophenone, including derivatives like this compound, are integral in photochemistry, especially in biological chemistry, bioorganic chemistry, and material science. They are known for their unique ability to form a biradicaloid triplet state that can abstract a hydrogen atom from C-H bonds, leading to covalent C-C bond formation. This property is exploited in various applications like binding site mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

Chemical Synthesis

  • Triblock Copolymers : The compound has been used in the synthesis of poly(2,5-benzophenone) containing coil-rod-coil triblock copolymers. This involves a methodology that leverages the macroinitiators synthesized from poly(2,5-dichlorobenzophenone) for the atom transfer radical polymerization of styrene, indicating its utility in creating diverse polymeric materials (Hagberg et al., 2004).

Environmental Applications

  • Preconcentration of Thorium : A study demonstrates the use of 5,7-dichloroquinoline-8-ol modified benzophenone, a compound related to this compound, for the preconcentration of thorium. This showcases its potential utility in environmental monitoring and extraction processes (Preetha et al., 2002).

Properties

IUPAC Name

(2,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPYDGSVUQVOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643559
Record name (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-05-8
Record name (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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